2,3-Dibromo-5-fluorocinnamic acid
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Overview
Description
2,3-Dibromo-5-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of cinnamic acid using bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo derivative . Fluorination can be achieved using reagents such as Selectfluor under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and fluorine reagents safely.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane.
Fluorination: Selectfluor or similar fluorinating agents.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acid derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2,3-Dibromo-5-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorocinnamic acid involves its interaction with molecular targets through its electrophilic bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-5-chlorocinnamic acid
- 2,3-Dibromo-5-iodocinnamic acid
- 2,3-Dibromo-5-methylcinnamic acid
Uniqueness
2,3-Dibromo-5-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H5Br2FO2 |
---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
SPTWHRXPXIDIEE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)F |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)F |
Origin of Product |
United States |
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